1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is related to 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), which is a potent soluble epoxide hydrolase (sEH) inhibitor . It is used extensively in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-(Trifluoromethoxy)phenyl-Containing Polymers involves electrochemical polymerization . Another related compound, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), was synthesized by reacting ethyl malonyl chloride with 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidin-1-ium 2,2,2-trifluoroacetate I1 in dichloromethane .Molecular Structure Analysis
The InChI code for a related compound, 4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenol, is 1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include hydroxylation, amide hydrolysis, and oxidation . For instance, in the metabolism of TPPU, metabolites M1 and M2 were formed from hydroxylation on a propionyl group of TPPU; M3 was formed by amide hydrolysis of the 1-propionylpiperdinyl group on TPPU; and M4 was formed by further oxidation of the hydroxylated metabolite M2 .Physical and Chemical Properties Analysis
The storage temperature for a related compound, 4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenol, is 4°C. It should be protected from light and stored under nitrogen .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Health Implications
Polyfluoroalkyl Chemicals in the U.S. Population : Studies have indicated that polyfluoroalkyl chemicals (PFCs), a group that includes compounds structurally related to the specified chemical, are widely used in commercial applications leading to widespread exposure in the U.S. population. Changes in manufacturing practices since 2002 have led to variations in exposure levels, with specific attention to perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) among others. The environmental persistence and potential for bioaccumulation of these compounds have raised concerns regarding their implications on human health, including potential endocrine-disrupting effects (Calafat et al., 2007).
Exposure and Health Outcomes in Infants and Adults : Research on per- and polyfluoroalkyl substances (PFASs) has revealed their presence in maternal blood, cord blood, and breast milk, highlighting the exposure of infants to these compounds. The studies suggest low levels of PFASs in cord sera and an increase in concentrations through the first months of infant life. Although concentrations in breast milk are low, they contribute to a body burden in infants similar to or higher than that found in adults for specific compounds such as PFOS and PFOA (Fromme et al., 2010).
Indoor Sources and Human Exposure : Investigations into the indoor sources of PFCs in residential settings have identified significant contributors to human exposure. The study of house dust and indoor air from Canadian homes revealed the presence of various PFCs, highlighting the indoor environment as a key exposure pathway for these compounds. This research underscores the importance of understanding indoor sources to evaluate exposure risks and develop strategies for reducing contact with potentially harmful chemicals (Shoeib et al., 2011).
Metabolism and Disposition in Humans : A study on the metabolism and disposition of BMS-690514, a compound structurally similar to the specified chemical, provides insights into the metabolic pathways and excretion mechanisms in humans. This research, while focused on a specific inhibitor for cancer treatment, highlights the broader relevance of understanding how related compounds are metabolized and eliminated from the body, which is crucial for assessing their pharmacokinetics and potential environmental health impacts (Christopher et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
The related compound TPPU is used extensively in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration . This suggests that “1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” and similar compounds could have potential applications in medical research and treatment. Further studies are needed to explore these possibilities.
Eigenschaften
IUPAC Name |
1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c17-16(18,19)25-14-1-3-15(4-2-14)26(23,24)21-9-5-12(6-10-21)20-8-7-13(22)11-20/h1-4,12-13,22H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRUGUDBULIHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.